molecular formula C17H17F2NO2 B8150377 (R)-ethyl 2-amino-3-(3',4'-difluoro-[1,1'-biphenyl]-3-yl)propanoate

(R)-ethyl 2-amino-3-(3',4'-difluoro-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150377
M. Wt: 305.32 g/mol
InChI Key: KALMQAQXKGUUPE-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields. This compound features an ethyl ester group, an amino group, and a difluorobiphenyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves multi-step organic synthesis. One common method starts with the preparation of the biphenyl core, followed by the introduction of the difluoro substituents. The amino group is then introduced through reductive amination or other suitable methods. Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorobiphenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[3-(3,4-difluorophenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-2-22-17(21)16(20)9-11-4-3-5-12(8-11)13-6-7-14(18)15(19)10-13/h3-8,10,16H,2,9,20H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALMQAQXKGUUPE-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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